molecular formula C11H15N5O3 B13389128 N-6-methyl-2-deoxyadenosine

N-6-methyl-2-deoxyadenosine

Cat. No.: B13389128
M. Wt: 265.27 g/mol
InChI Key: DYSDOYRQWBDGQQ-UHFFFAOYSA-N
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Description

N6-Methyl-2’-deoxyadenosine is a modified nucleoside where a methyl group is attached to the nitrogen at the sixth position of the adenine base. This compound is a significant epigenetic marker found in both prokaryotic and eukaryotic organisms. It plays a crucial role in regulating gene expression, DNA replication, and repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Methyl-2’-deoxyadenosine typically involves the methylation of 2’-deoxyadenosine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of N6-Methyl-2’-deoxyadenosine often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N6-Methyl-2’-deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N6-Methyl-2’-deoxyadenosine exerts its effects primarily through its role as an epigenetic marker. It is involved in the regulation of gene transcription, DNA repair, and replication. The methyl group at the sixth position of adenine can influence the binding of transcription factors and other proteins to DNA, thereby modulating gene expression . In prokaryotes, it helps in recognizing exogenous DNA and protecting endogenous DNA from restriction endonuclease cleavage .

Comparison with Similar Compounds

Uniqueness: N6-Methyl-2’-deoxyadenosine is unique due to its specific role in both prokaryotic and eukaryotic organisms. Its presence in higher eukaryotes, including mammals, highlights its importance in complex biological processes and its potential as a therapeutic target .

Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSDOYRQWBDGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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